molecular formula C9H13BrN2O B13885228 4-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine

4-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine

Cat. No.: B13885228
M. Wt: 245.12 g/mol
InChI Key: IPRCZCOFXRICOO-UHFFFAOYSA-N
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Description

4-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine is a chemical compound with the molecular formula C9H13BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine typically involves the bromination of N-(2-methoxyethyl)-N-methylpyridin-2-amine. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the selective bromination at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also be employed to enhance the reaction rate and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biochemical pathways, depending on its structural features and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-methoxyethyl)aniline
  • 4-bromo-N-(2-methoxyethyl)-2-methylaniline
  • 4-bromo-N-(2-methoxyethyl)-2-nitroaniline

Uniqueness

4-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine is unique due to the presence of both the bromine atom and the methoxyethyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

4-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine

InChI

InChI=1S/C9H13BrN2O/c1-12(5-6-13-2)9-7-8(10)3-4-11-9/h3-4,7H,5-6H2,1-2H3

InChI Key

IPRCZCOFXRICOO-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC)C1=NC=CC(=C1)Br

Origin of Product

United States

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